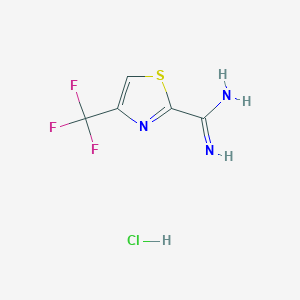

4-(Trifluoromethyl)thiazole-2-carboximidamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Trifluoromethyl)thiazole-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C5H5ClF3N3S and a molecular weight of 231.63 g/mol It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Méthodes De Préparation

The synthesis of 4-(Trifluoromethyl)thiazole-2-carboximidamide hydrochloride typically involves the reaction of 4-(trifluoromethyl)thiazole with appropriate reagents to introduce the carboximidamide group. One common synthetic route involves the use of thionyl chloride and ammonium hydroxide under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

4-(Trifluoromethyl)thiazole-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the carboximidamide group can be replaced by other functional groups under suitable conditions.

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity, making it a candidate for developing new antibiotics. Studies have shown that it effectively inhibits resistant bacterial strains such as VISA and VRSA, suggesting its potential in combating antibiotic resistance .

Antifungal and Antiviral Activity

Research indicates that 4-(trifluoromethyl)thiazole-2-carboximidamide hydrochloride possesses antifungal and antiviral properties, contributing to its exploration as a therapeutic agent against various infections . Its mechanism often involves the inhibition of critical enzymes necessary for pathogen survival.

Antitumor Effects

The compound has demonstrated promising results in anticancer research. It inhibits c-Met kinase, a critical player in tumor growth and metastasis, leading to reduced proliferation of cancer cells. In vitro studies have shown that it can induce apoptosis in breast cancer cells while sparing normal cells .

Agrochemical Development

In agriculture, this compound is being investigated for its potential use in developing agrochemicals that can enhance crop protection against pests and diseases . The trifluoromethyl group may contribute to improved efficacy and stability of agrochemical formulations.

Case Studies

Mécanisme D'action

The mechanism of action of 4-(Trifluoromethyl)thiazole-2-carboximidamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar compounds to 4-(Trifluoromethyl)thiazole-2-carboximidamide hydrochloride include other thiazole derivatives such as:

- 4-Methylthiazole-2-carboximidamide

- 4-Phenylthiazole-2-carboximidamide

- 4-(Trifluoromethyl)thiazole-2-carboxamide

These compounds share the thiazole ring structure but differ in their substituents, which can significantly affect their chemical properties and applications. This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects .

Activité Biologique

4-(Trifluoromethyl)thiazole-2-carboximidamide hydrochloride is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Target Interactions

The compound primarily interacts with c-Met kinase, a receptor tyrosine kinase crucial for cell growth and survival. By binding to the active site of c-Met, it inhibits its activity, leading to decreased phosphorylation of downstream targets involved in oncogenic signaling pathways. This inhibition can induce cell cycle arrest and apoptosis in various cancer cell lines, making it a candidate for cancer therapy .

Biochemical Pathways

this compound influences several biochemical pathways. It has been shown to modulate enzyme activity, particularly in metabolic processes, enhancing therapeutic effects against tumors by disrupting crucial signaling pathways associated with cancer progression.

Pharmacological Effects

Antitumor Activity

Studies indicate that this compound exhibits significant antitumor properties. For instance, it has demonstrated potent inhibitory effects on triple-negative breast cancer (TNBC) cell lines, with an IC50 value of 0.126 μM against MDA-MB-231 cells . In animal models, it effectively inhibited lung metastasis in TNBC, outperforming established treatments like TAE226 .

Antimicrobial Properties

The compound also displays broad-spectrum antimicrobial activity. It has been reported to inhibit various pathogens, suggesting its potential utility in treating infections caused by resistant strains.

Table: Summary of Biological Activities

Case Study: Antitumor Efficacy in Mice Models

In a study involving BALB/c nude mice injected with MDA-MB-231 cells, treatment with this compound over a 30-day period resulted in significant tumor reduction and inhibited metastatic nodules formation. The pharmacodynamic effects were measured by assessing tumor size and metastasis frequency .

Pharmacokinetics and Dosage Effects

The pharmacokinetic profile of this compound indicates stability under specific conditions, which is essential for maintaining its biological activity over time. Dosage studies reveal that lower doses can provide therapeutic benefits without significant toxicity, highlighting the importance of dosage optimization in clinical applications .

Propriétés

IUPAC Name |

4-(trifluoromethyl)-1,3-thiazole-2-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3S.ClH/c6-5(7,8)2-1-12-4(11-2)3(9)10;/h1H,(H3,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJWJSDIRPGAJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(=N)N)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.